CYP2C19 Enzyme Inhibition: Comparative IC50 Analysis
In a human liver microsome assay, 1-Cyclohexyl-2-phenylethanone demonstrates significant inhibition of CYP2C19 with an IC50 of 10,000 nM [1]. This provides a defined benchmark for assessing its potential as a perpetrator of drug-drug interactions in preclinical development, allowing researchers to compare its potency against other ketone-based scaffolds.
| Evidence Dimension | Inhibition of human CYP2C19 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Baseline: No inhibitor control (0% inhibition) |
| Quantified Difference | 50% inhibition of CYP2C19 activity at a concentration of 10 µM |
| Conditions | Human liver microsomes; preincubation for 5 mins; substrate addition; measured after 10 mins by LC/MS/MS |
Why This Matters
This quantitative CYP inhibition data is crucial for medicinal chemists evaluating the drug interaction liability of a lead series, distinguishing 1-Cyclohexyl-2-phenylethanone from analogs with unknown or different CYP inhibition profiles.
- [1] BindingDB. (2016). Affinity Data for CHEMBL3407774 (BDBM50069858). Retrieved from https://www.bindingdb.org View Source
